4-Amino-3-hydroxyphenylalanine

描述

Foundational Understanding within Amino Acid Biochemistry

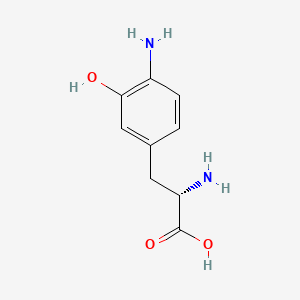

4-Amino-3-hydroxyphenylalanine is an isomer of 3-aminotyrosine (B249651). nih.gov Structurally, it is a derivative of the common amino acid L-phenylalanine, featuring both an amino group and a hydroxyl group attached to the phenyl ring. This specific arrangement of functional groups is what imparts its unique chemical properties and biological significance.

In the broader context of amino acid biochemistry, 4-AHP is recognized as a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids directly encoded by the genetic code for protein synthesis. Its significance lies in its role as a specific degradation product of pheomelanin. nih.gov When pheomelanin is subjected to reductive hydrolysis with hydriodic acid (HI), it yields two main aminohydroxyphenylalanine isomers: 4-AHP and 3-amino-4-hydroxyphenylalanine (3-AHP). mdpi.com 4-AHP is specifically derived from the oxidative polymerization of 5-S-cysteinyldopa, a key intermediate in the pheomelanin synthesis pathway. nih.gov

The ability to isolate and quantify 4-AHP has provided researchers with a powerful tool to distinguish and measure the amount of pheomelanin in biological samples. This is particularly important because its isomer, 3-AHP, can originate from other sources, such as the degradation of nitrotyrosine residues in proteins, making it a less specific marker. nih.govnih.gov Therefore, the measurement of 'specific AHP' (4-AHP) is considered a more accurate indicator of pheomelanin content than 'total AHP' (the combined amount of 4-AHP and 3-AHP). nih.gov

Historical Trajectory of its Recognition as a Key Biochemical Entity

The recognition of 4-AHP as a key biochemical entity is intrinsically linked to the analytical advancements in melanin (B1238610) research. Initially, the combined amount of 4-AHP and its isomer, 3-AHP (collectively termed 'total AHP'), was used as a general marker for pheomelanin. nih.gov This method, involving reductive hydrolysis with hydriodic acid, was a significant step forward in understanding the chemical composition of this pigment.

However, researchers soon identified a limitation with this approach. They discovered that considerable and variable amounts of 3-AHP could be produced from sources other than pheomelanin, most notably from nitrotyrosine residues within proteins. nih.govnih.gov This "background noise" compromised the specificity of 'total AHP' as a reliable pheomelanin marker.

Evolving Landscape of Academic Inquiry and Research Significance

The evolving landscape of academic inquiry into this compound has expanded beyond its initial role as a simple biomarker. Current research continues to refine analytical methods for its detection and quantification, aiming for greater sensitivity and specificity.

A significant area of ongoing research is the application of 4-AHP measurements to understand the processes of photodegradation of melanins. Studies have shown that the ratio of 4-AHP to its isomer, 3-AHP, can be a sensitive marker for the photo-induced oxidative degradation of pheomelanin. mdpi.com A decrease in the 4-AHP/3-AHP ratio may indicate the extent of photodegradation of certain types of pheomelanin. mdpi.com This has implications for understanding the effects of sun exposure on hair and skin, including changes in color and the structural integrity of the pigments.

Furthermore, the study of 4-AHP is contributing to a deeper understanding of "mixed melanogenesis," the concept that most natural melanin pigments are composed of both eumelanin (B1172464) and pheomelanin. mdpi.com By providing a more precise way to quantify the pheomelanin component, research involving 4-AHP helps to elucidate the complex interplay between these two pigment types in determining coloration and photoprotective properties.

The synthesis of 4-AHP and related derivatives is also an active area of investigation. While not detailed in the provided search results, the synthesis of similar unnatural amino acid derivatives is being explored for various biological activities, suggesting potential future avenues for 4-AHP research beyond its role in melanin characterization. nih.govresearchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2S)-2-amino-3-(4-amino-3-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c10-6-2-1-5(4-8(6)12)3-7(11)9(13)14/h1-2,4,7,12H,3,10-11H2,(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHWPXBNFKWLGJH-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40996413 | |

| Record name | 4-Amino-3-hydroxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40996413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74923-08-3 | |

| Record name | 4-Amino-3-hydroxyphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074923083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3-hydroxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40996413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Analytical Applications of 4 Amino 3 Hydroxyphenylalanine As a Melanin Biomarker

4-Amino-3-hydroxyphenylalanine as a Diagnostic Indicator for Pheomelanin Content

The quantification of pheomelanin in biological samples is achieved through chemical degradation methods that yield specific marker compounds. Reductive hydrolysis of pheomelanin using hydriodic acid (HI) is a widely used technique that releases aminohydroxyphenylalanine (AHP) isomers. mdpi.comnih.gov Among these, 4-AHP is considered a more specific marker for pheomelanin than the total amount of AHP isomers. nih.gov This specificity has been validated in various studies, including the analysis of human hair of different colors, where the ratio of 4-AHP to a eumelanin (B1172464) marker provided a clearer distinction between hair colors than the ratio of total AHP to the same eumelanin marker. nih.gov

Specificity for Benzothiazine Moieties within Pheomelanin Polymers

Pheomelanin is a complex polymer primarily composed of benzothiazine (BT) and benzothiazole (B30560) (BZ) moieties. nih.govresearchgate.netsemanticscholar.orgnih.gov The compound 4-AHP is specifically derived from the benzothiazine units within the pheomelanin structure upon reductive hydrolysis with hydriodic acid. nih.govnih.govresearchgate.netnih.gov This chemical transformation involves the cleavage of sulfur-carbon bonds within the benzothiazine rings, leading to the formation of 4-AHP. researchgate.net

Differentiation from Eumelanin-Derived Chemical Markers

A key advantage of using 4-AHP as a pheomelanin biomarker is its clear differentiation from the chemical markers used to quantify eumelanin. Eumelanin is primarily composed of 5,6-dihydroxyindole (B162784) (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA) units. researchgate.netsemanticscholar.orgnih.gov

Chemical degradation of eumelanin, typically through alkaline hydrogen peroxide oxidation (AHPO), yields specific markers such as pyrrole-2,3,5-tricarboxylic acid (PTCA) and pyrrole-2,3-dicarboxylic acid (PDCA). mdpi.comresearchgate.netnih.govmdpi.com These pyrrole-based compounds are structurally distinct from the aminohydroxyphenylalanine isomers derived from pheomelanin.

This fundamental difference in the chemical nature of the degradation products allows for the simultaneous or separate analysis of both melanin (B1238610) types in a single sample, providing a comprehensive profile of its eumelanin and pheomelanin content. researchgate.net For example, studies on human hair and skin have successfully used the ratio of 4-AHP to PTCA to determine the relative proportions of pheomelanin and eumelanin, which is a key determinant of hair and skin color. nih.govmedrxiv.org

Isomeric Considerations: The Interplay of this compound and 3-Amino-4-hydroxyphenylalanine

During the reductive hydrolysis of pheomelanin, another isomer, 3-amino-4-hydroxyphenylalanine (3-AHP), also known as 3-aminotyrosine (B249651), is produced alongside 4-AHP. mdpi.comnih.govnih.govdiva-portal.org Initially, the total amount of these two isomers was used as a marker for pheomelanin. mdpi.com However, further research revealed important differences in their origins and specificity, necessitating their individual quantification for accurate pheomelanin analysis. nih.govdiva-portal.org

Elucidation of Distinct Precursor Origins and Their Research Implications

The two isomers, 4-AHP and 3-AHP, originate from different precursors within the pheomelanin biosynthetic pathway. 4-AHP is derived from the oxidative polymerization of 5-S-cysteinyldopa, while 3-AHP originates from 2-S-cysteinyldopa. mdpi.comnih.gov This distinction is crucial because 3-AHP can also be generated from sources other than pheomelanin, such as the reduction of 3-nitrotyrosine (B3424624) residues in proteins. nih.govdiva-portal.org

This background production of 3-AHP can lead to an overestimation of pheomelanin content if the total AHP amount is used as the sole marker. diva-portal.org Therefore, the separate measurement of 4-AHP is considered a more accurate and specific indicator of true pheomelanin levels. nih.gov This has significant implications for research, particularly in studies where subtle differences in pheomelanin content are being investigated, such as in the analysis of different hair colors or in the study of melanin in pathological conditions like melanoma. nih.govfigshare.com

Methodological Strategies for Resolving Background Interference in Quantification

To overcome the issue of background interference from non-pheomelanin sources of 3-AHP, specific analytical methods have been developed to separate and individually quantify the two isomers. nih.govdiva-portal.org High-performance liquid chromatography (HPLC) is the primary technique employed for this purpose. nih.govdiva-portal.org

Early methods could not always resolve the two isomers, leading to the use of "total AHP" as a marker. diva-portal.org However, improved HPLC conditions, often utilizing ion-pair reagents like sodium octanesulfonate, have enabled the effective separation of 4-AHP and 3-AHP. mdpi.com This allows for the direct injection of the hydriodic acid reduction products into the HPLC system for analysis. nih.gov The development of these more sophisticated analytical techniques has been instrumental in establishing 4-AHP as a more reliable and specific biomarker for pheomelanin. nih.gov

Research Findings on Melanin Markers

| Sample Type | Finding | Melanin Markers Studied | Reference |

| Human Hair | The ratio of 'specific AHP' (4-AHP) to PTCA provides better segregation of hair colors than the ratio of 'total AHP' (4-AHP + 3-AHP) to PTCA. | 4-AHP, 3-AHP, PTCA | nih.gov |

| Human Hair | A low but constant level of pheomelanin was found in black to brown hair. | 4-AHP | mdpi.com |

| Postmortem Substantia Nigra (SN) | Increased DOPA pheomelanin (measured as 4-AHP) was found in Parkinson's disease (PD) SN compared to controls. | 4-AHP, 4-AHPEA, PTCA, TTCA | medrxiv.org |

| Human Epidermis | Good correlation was observed between PTCA and TTCA values with Individual Typology Angle (ITA), a measure of skin color. | PTCA, TTCA, 4-AHP | mdpi.com |

| Urine | Urinary levels of AHPs were significantly higher in early-stage melanoma patients compared to a control group. | 4-AHP, 3-AHP | figshare.com |

| Nail Plate | PTCA, TTCA, and 4-AHP were significantly higher in nail apparatus melanoma compared to benign nail streaks. | PTCA, TTCA, 4-AHP | medicaljournals.se |

| Alpaca Fibers | The 4-AHP/3-AHP ratio decreased from the base to the tip of fibers, indicating photo-induced degradation of pheomelanin. | 4-AHP, 3-AHP, PTCA, PTeCA, TTCA | mdpi.com |

| Synthetic Pheomelanin | Native pheomelanin consists of a high percentage of benzothiazine (BT) moiety, which can be converted to benzothiazole (BZ) moiety by heat or UVA irradiation. | 4-AHP, TTCA | nih.gov |

Advanced Methodologies for the Quantitative and Qualitative Analysis of 4 Amino 3 Hydroxyphenylalanine

Chemical Degradation Protocols for Melanin (B1238610) Polymer Depolymerization

To analyze the monomeric constituents of the complex melanin polymer, controlled chemical degradation is necessary. This process breaks down the polymer into identifiable marker molecules, such as 4-AHP for pheomelanin.

Reductive hydrolysis using hydroiodic acid (HI) is a cornerstone technique for the analysis of pheomelanin. nih.govnih.gov This method cleaves the benzothiazine units within the pheomelanin structure to yield 4-AHP and its isomer, 3-amino-4-hydroxyphenylalanine (3-AHP). nih.govnih.gov The amount of 4-AHP released is considered a specific marker for pheomelanin derived from 5-S-cysteinyldopa. nih.govnih.gov

The procedure typically involves heating the sample, such as hair or melanoma tissue, with HI. nih.govnih.gov One established protocol involves hydrolysis for 16 hours to ensure complete degradation of the pheomelanin polymer. nih.gov Following hydrolysis, the resulting aminohydroxyphenylalanine isomers can be isolated, often by ion-exchange chromatography, before being subjected to quantitative analysis. nih.gov

It has been demonstrated that the yield of 4-AHP from the HI hydrolysis of pheomelanin derived from 5-S-cysteinyldopa is approximately 23%. nih.gov The development of HPLC conditions that permit the direct injection of the HI reduction products has streamlined the analytical process, allowing for efficient separation and quantification of 4-AHP. nih.gov This optimization is crucial because it has been found that 4-AHP is a more specific marker for pheomelanin than the combined total of 4-AHP and 3-AHP, as the latter can have background levels from other biological sources. nih.gov

While HI hydrolysis is a key method for pheomelanin analysis, it is often used in conjunction with other degradation techniques to provide a comprehensive profile of both eumelanin (B1172464) and pheomelanin in a sample. The most common complementary method is oxidative degradation.

Initially, permanganate (B83412) oxidation was used, which degrades eumelanin to yield pyrrole-2,3,5-tricarboxylic acid (PTCA) as a specific marker. nih.gov This, combined with HI hydrolysis for pheomelanin, allowed for the quantification of both melanin types in tissues. nih.gov

A significant advancement was the development of alkaline hydrogen peroxide oxidation (AHPO). mdpi.com This method offers the advantage of simultaneously producing markers for both eumelanin and pheomelanin from a single sample treatment. mdpi.com AHPO of eumelanin yields PTCA, pyrrole-2,3-dicarboxylic acid (PDCA), and pyrrole-2,3,4,5-tetracarboxylic acid (PTeCA), while it degrades the benzothiazole (B30560) moiety of pheomelanin to produce thiazole-2,4,5-tricarboxylic acid (TTCA) and thiazole-4,5-dicarboxylic acid (TDCA). mdpi.comnih.gov

The choice of degradation method can influence the results. For instance, strong acid hydrolysis prior to AHPO can lead to the decarboxylation of certain melanin moieties. researchgate.net This highlights the importance of selecting and optimizing degradation protocols based on the specific analytical goals. While AHPO is a versatile and widely used method, HI hydrolysis remains the definitive technique for liberating 4-AHP as a direct marker of the benzothiazine portion of pheomelanin. nih.govnih.gov The specificity of HI hydrolysis for this purpose is a key advantage, especially when seeking to differentiate between the benzothiazine and benzothiazole-derived components of pheomelanin. mdpi.commdpi.com

State-of-the-Art Chromatographic Separation and Detection

Following chemical degradation, chromatographic techniques are employed to separate and quantify the resulting marker compounds. High-performance liquid chromatography (HPLC) is the predominant method used for the analysis of 4-AHP. nih.govnih.govnih.gov

HPLC offers the high resolution and sensitivity required for accurately measuring 4-AHP in complex biological samples. nih.govnih.gov The use of an electrochemical detector is particularly effective for the sensitive detection of 4-AHP and its isomer following their separation. nih.gov

Reversed-phase HPLC (RP-HPLC) is a widely adopted technique for the separation of 4-AHP. In this mode of chromatography, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

To enhance the separation of the highly polar 4-AHP and its isomer, 3-AHP, ion-pair reagents are often added to the mobile phase. mdpi.com The use of sodium octanesulfonate as an ion-pair reagent has been shown to improve the separation of these isomers. mdpi.comnih.gov This approach allows for the specific quantification of 4-AHP, which is crucial for accurate pheomelanin determination. nih.gov

A detailed RP-HPLC method for the analysis of 4-AHP and 3-AHP involves their isolation from hydrolysates via ion-exchange chromatography, followed by separation and quantification using HPLC with electrochemical detection. nih.gov This method has demonstrated good reproducibility, with a total imprecision below 5.6%. nih.gov The linearity of this method has been established over a significant concentration range, making it suitable for analyzing samples with varying pheomelanin content. nih.gov

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | Not specified | Reversed-phase column |

| Mobile Phase | Ion-pairing mobile phase with 25 mmol/L ammonium (B1175870) acetate (B1210297) and sodium octanesulfonate wjpmr.com | Not specified |

| Detection | Electrochemical wjpmr.com | Electrochemical nih.gov |

| Key Feature | Improved separation of 4-AHP and 3-AHP using an ion-pair reagent. mdpi.comnih.gov | Involves prior isolation of AHP isomers by ion-exchange chromatography. nih.gov |

| Reproducibility | Not specified | Total imprecision < 5.6% nih.gov |

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative for the analysis of highly polar compounds like amino acids and their derivatives, which are often poorly retained in reversed-phase chromatography. halocolumns.comresearchgate.net In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of water. halocolumns.comyoutube.com This creates a water-enriched layer on the surface of the stationary phase, and separation is achieved through the partitioning of the analyte between the mobile phase and this aqueous layer. halocolumns.com

HILIC is particularly well-suited for the separation of isomers. The subtle differences in the hydrophilicity and structure of isomers like 4-AHP and 3-AHP can be exploited in HILIC to achieve effective resolution. The ability of HILIC to separate isomers of other amino acids, such as leucine (B10760876) and isoleucine, has been demonstrated. researchgate.net

For the analysis of 4-AHP and its isomer, a HILIC method using a SeQuant® ZIC-HILIC column has been developed. This method utilizes a mobile phase consisting of acetonitrile (B52724) and ammonium acetate to successfully separate 3-AHP and 4-AHP. sigmaaldrich.com This demonstrates the potential of HILIC to provide excellent resolution for these critical pheomelanin markers, which is essential for their accurate and independent quantification. The use of volatile mobile phases in HILIC also makes it compatible with mass spectrometry detection, offering enhanced specificity and sensitivity. halocolumns.com

| Parameter | Method Details |

|---|---|

| Column | SeQuant® ZIC-HILIC, PEEK, 150 x 2.1 mm, 3.5 µm, 100 Å sigmaaldrich.com |

| Mobile Phase | [A] acetonitrile; [B] ammonium acetate 100mM; (75:25, A:B) sigmaaldrich.com |

| Flow Rate | 0.15 mL/min sigmaaldrich.com |

| Detector | UV (254 nm) sigmaaldrich.com |

| Key Advantage | Provides efficient separation of the isomers 3-Amino-3-hydroxyphenylalanine and this compound. sigmaaldrich.com |

Advanced Electrochemical Detection in this compound Profiling

Electrochemical detection has emerged as a highly sensitive method for the analysis of 4-AHP, particularly when coupled with high-performance liquid chromatography (HPLC). This approach is often utilized following the reductive hydrolysis of pheomelanin with hydriodic acid (HI), which yields 4-AHP and its isomer, 3-amino-4-hydroxyphenylalanine (3-AHP). nih.govnih.gov

The inherent electroactivity of amino acids makes them suitable for direct analysis without the need for derivatization, a common requirement in many spectroscopic methods. nih.gov Electrochemical sensors, including those based on glassy carbon, boron-doped diamond, and screen-printed graphite (B72142) electrodes, offer a range of performance characteristics in terms of oxidation peak potential and peak current. nih.gov The high sensitivity of electrochemical detection is a significant advantage, especially for quantifying the low levels of 4-AHP often found in biological samples. nih.gov

Recent advancements in HPLC methodologies have enabled the direct injection of HI reduction products, allowing for the effective separation and quantification of 4-AHP and 3-AHP. nih.gov This is crucial because while both are degradation products of pheomelanin, 4-AHP is considered a more specific marker as 3-AHP can originate from other sources, such as nitrotyrosine residues in proteins. nih.gov The ability to distinguish between these isomers enhances the accuracy of pheomelanin quantification.

Table 1: Comparison of Electrochemical Detection with Other Methods

| Analytical Method | Principle | Advantages | Limitations |

| HPLC with Electrochemical Detection | Separation by chromatography followed by detection of electroactive analytes. nih.gov | High sensitivity and specificity for electroactive compounds like 4-AHP. nih.gov Direct analysis without derivatization. nih.gov | Limited to electroactive analytes. |

| HPLC with UV Detection | Separation by chromatography followed by detection based on UV absorbance. nih.gov | Good for general-purpose analysis. | Lower sensitivity for some compounds compared to electrochemical detection. nih.gov May require derivatization for non-chromophoric analytes. nih.gov |

| Spectrophotometry | Measures the absorbance of light by a sample at a specific wavelength. nih.gov | Convenient for quantifying total melanin. nih.gov | Low sensitivity and selectivity. mdpi.com Background absorbance from other tissue components can interfere. mdpi.com |

Integration of Mass Spectrometry for Comprehensive Structural Elucidation

The coupling of liquid chromatography with mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), provides a powerful tool for the definitive identification and quantification of 4-AHP. This technique offers high selectivity and sensitivity, allowing for the analysis of complex biological matrices. nih.govnih.govmdpi.com

Ultra-high-pressure liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods have been successfully developed for the analysis of various amino acid metabolites, demonstrating excellent linearity, accuracy, and precision. nih.govnih.gov For instance, a UPLC-MS/MS method for analyzing aromatic amino acid metabolites achieved lower limits of quantitation ranging from 0.02 to 0.25 μmol/L. nih.govnih.gov While this specific study did not include 4-AHP, it highlights the potential of the technique for sensitive and accurate quantification of related compounds.

In the context of melanin analysis, LC-MS/MS has been employed to determine pheomelanin degradation products, offering an alternative to traditional HPLC with UV or electrochemical detection. nih.gov The use of multiple reaction monitoring (MRM) in LC-MS/MS enhances the specificity of detection by tracking a specific parent ion to a daughter ion transition, which is particularly useful for analyzing target analytes in complex mixtures. mdpi.com This capability is crucial for the unambiguous identification of 4-AHP and its differentiation from other structurally similar compounds.

Non-Destructive and Emerging Spectroscopic Analytical Paradigms

Application of Raman Spectroscopy in Correlative Melanin Analysis

Raman spectroscopy has gained prominence as a non-invasive and non-destructive technique for the analysis of melanins within biological tissues. mdpi.comnih.gov This method is based on the inelastic scattering of monochromatic light, which provides a vibrational fingerprint of the molecules present. nih.gov A key advantage of Raman spectroscopy is its ability to distinguish between eumelanin and pheomelanin based on their distinct spectral features. researchgate.netresearchgate.net

Studies have demonstrated a strong correlation between the spectral characteristics obtained by Raman microscopy and the levels of pheomelanin degradation products, such as 4-AHP, as measured by HPLC. nih.gov This indicates that Raman spectroscopy can be used to quantify pheomelanin content without destroying the sample. nih.gov The Raman spectrum of pheomelanin is characterized by specific bands, including those around 1490 cm⁻¹ (phenyl ring stretching) and in the 1750-2000 cm⁻¹ region, where eumelanin shows a flat line. researchgate.net

The ability to perform in situ analysis is a significant benefit, allowing for the study of melanin distribution within tissues. researchgate.net Raman microscopy can be used to track the chemical composition and structure of melanin and its precursors in various organisms. nih.gov

Table 2: Characteristic Raman Bands for Melanin Analysis

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~1360-1400 | Disordered carbon, D-band | Characteristic of melanin polymers. researchgate.net |

| ~1570-1590 | Graphitic carbon, G-band | Characteristic of melanin polymers. researchgate.net |

| ~1490 | Phenyl ring stretching | Prominent in pheomelanin spectra. researchgate.net |

| 1750-2000 | Overtone/combination bands | Characteristic pattern for pheomelanin. researchgate.net |

Future Directions in Spectroscopic Characterization of this compound Context

The future of spectroscopic analysis in the context of 4-AHP and melanin research lies in the development of more sensitive, specific, and multimodal approaches. While Raman spectroscopy offers non-invasive analysis, its sensitivity can sometimes be a limitation. nih.gov Future advancements may focus on surface-enhanced Raman spectroscopy (SERS) to amplify the Raman signal of 4-AHP and other melanin markers, potentially enabling single-molecule detection.

The integration of different analytical techniques holds great promise. For example, combining Raman microscopy with mass spectrometry imaging could provide complementary chemical and spatial information, offering a more complete picture of melanin composition and distribution in tissues. Furthermore, the application of advanced computational methods, such as density functional theory (DFT), can aid in the interpretation of complex Raman spectra by predicting the vibrational modes of melanin precursors and related molecules. nih.gov

The development of novel spectroscopic probes that specifically bind to 4-AHP or pheomelanin could also enhance the specificity of detection. While direct spectroscopic detection of 4-AHP in situ remains a challenge due to its low concentration and potential for spectral overlap with other biomolecules, the ongoing refinement of spectroscopic techniques and the exploration of new analytical paradigms will undoubtedly lead to a deeper understanding of the chemistry and biology of pheomelanin.

Investigative Avenues: 4 Amino 3 Hydroxyphenylalanine in Melanogenesis and Pigmentation Research

Biochemical Pathways Leading to 4-Amino-3-hydroxyphenylalanine Precursors

This compound is not a direct precursor but rather a specific degradation product of the benzothiazine (BT) moiety of pheomelanin, obtained through reductive hydrolysis with hydriodic acid (HI). nih.govmdpi.comresearchgate.net Therefore, understanding the biochemical pathways that lead to its formation requires an examination of pheomelanin biosynthesis itself. The journey begins with the amino acid tyrosine and is critically diverted from the eumelanin (B1172464) pathway by the intervention of another amino acid, cysteine. diva-portal.org

The initial and rate-limiting step for all melanin (B1238610) synthesis is catalyzed by tyrosinase, a copper-containing enzyme. oup.comnih.govresearchgate.net Tyrosinase performs two sequential oxidations: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (DOPA) and the subsequent oxidation of DOPA to the highly reactive intermediate, dopaquinone (B1195961). nih.govresearchgate.net At this juncture, the pathway diverges.

In the absence of sufficient sulfhydryl compounds, dopaquinone undergoes intramolecular cyclization to form leucodopachrome, leading down the path to brown-black eumelanin. nih.gov However, in the presence of the sulfur-containing amino acid cysteine, the pathway is shunted toward pheomelanin synthesis. nih.govresearchgate.net The addition of cysteine to dopaquinone is a rapid, non-enzymatic chemical reaction that forms cysteinyldopa (B216619) isomers, primarily 5-S-cysteinyldopa. nih.govencyclopedia.pub

While tyrosinase is the key initiating enzyme, the subsequent steps leading to the complex pheomelanin polymer are less characterized enzymatically. researchgate.net The cysteinyldopa isomers are oxidized, in a reaction that can involve a redox exchange with dopaquinone, to form quinone intermediates. nih.govnih.gov These intermediates then cyclize to generate dihydro-1,4-benzothiazine structures, which are the direct precursors to the benzothiazine moieties within the pheomelanin polymer from which 4-AHP is derived. nih.govresearchgate.net The regulation of tyrosinase activity itself is a critical control point; factors such as pH and the concentration of its substrates can influence its efficiency and, consequently, the amount of dopaquinone available for either pathway. researchgate.netnih.gov

The switch between eumelanogenesis and pheomelanogenesis is fundamentally controlled by the availability of amino acid substrates, specifically the relative concentrations of L-tyrosine and L-cysteine at the site of melanin synthesis. diva-portal.orgresearchgate.netnih.gov

High Cysteine Levels: When the concentration of cysteine is high, it effectively competes with the intramolecular cyclization of dopaquinone. researchgate.net The thiol group of cysteine readily attacks the dopaquinone molecule, leading to the formation of cysteinyldopa and committing the pathway to the production of red-yellow pheomelanin. nih.govwikipedia.org Studies have shown that increasing cysteine concentrations in melanocyte cultures leads to a notable increase in pheomelanin production. nih.gov

Low Cysteine Levels: Conversely, when cysteine levels are low or depleted, dopaquinone proceeds down the default pathway of cyclization, leading to the synthesis of eumelanin. nih.gove-ajbc.org

This balance is not merely a passive process but is under genetic control. A key regulator is the gene Slc7a11, which codes for a cystine/glutamate transporter known as xCT. nih.gov This transporter is responsible for moving cystine (the oxidized dimer of cysteine) into the melanocyte, where it is reduced to cysteine and becomes available for pheomelanin synthesis. Mutations in this gene can lead to reduced cysteine transport, resulting in a significant decrease in pheomelanin production with minimal effect on eumelanin. nih.gov Therefore, the interplay between tyrosinase activity and the cellular machinery that controls cysteine availability dictates the type of melanin produced.

| Condition | Key Substrate Availability | Primary Melanin Type Produced |

| Pheomelanogenesis | High concentration of L-cysteine relative to L-tyrosine nih.gov | Pheomelanin |

| Eumelanogenesis | Low concentration of L-cysteine nih.gove-ajbc.org | Eumelanin |

| Mixed Melanogenesis | Intermediate or fluctuating levels of L-cysteine nih.gov | Mixture of Pheomelanin and Eumelanin |

Understanding the Mechanisms of Melanin Photodegradation Through this compound Analysis

While eumelanin is generally considered photoprotective, pheomelanin is known to be phototoxic, acting as a photosensitizer that generates reactive oxygen species (ROS) upon exposure to ultraviolet (UV) radiation. nih.govsigmaaldrich.com The analysis of 4-AHP is instrumental in elucidating the structural changes that occur in pheomelanin during this photodegradation process.

4-AHP is a specific and quantifiable marker for the benzothiazine (BT) units that form a significant part of the pheomelanin polymer. nih.govmdpi.com The phototoxic nature of pheomelanin means that upon UVA irradiation, it can generate superoxide (B77818) anions and singlet oxygen, leading to oxidative stress. mdpi.com This process induces structural modifications and degradation of the melanin polymer itself. mdpi.comnih.gov

By measuring the amount of 4-AHP yielded from a melanin sample before and after UV exposure, researchers can quantify the extent of BT moiety degradation. A decrease in the yield of 4-AHP relative to other, more stable markers can indicate the degree of photodegradation. mdpi.com This makes 4-AHP a valuable tool for assessing the photoreactivity of different types of pheomelanin and understanding its role as an endogenous photosensitizer. mdpi.com

The pheomelanin polymer is not a homogenous structure; it is primarily composed of benzothiazine (BT) units, which can be chemically transformed into more stable benzothiazole (B30560) (BZ) moieties. encyclopedia.pubnih.gov This conversion is a key aspect of melanin aging and photodegradation. nih.gov

Benzothiazine (BT) Moiety: This is the initial primary structure formed from the cyclization of cysteinyldopa derivatives. nih.gov Reductive hydrolysis of this moiety yields 4-AHP. mdpi.com

Benzothiazole (BZ) Moiety: This structure is formed from the BT moiety through processes like degradation or ring contraction, a transformation that is accelerated by heat or UVA light. nih.govmdpi.com Alkaline hydrogen peroxide oxidation of the BZ moiety yields thiazole-2,4,5-tricarboxylic acid (TTCA). mdpi.com

The ratio of these two moieties (BZ/BT) is a critical indicator of the melanin's history of exposure to oxidative stress and light. This ratio can be determined analytically by measuring the yields of their respective chemical markers, TTCA and 4-AHP. An increase in the TTCA/4-AHP ratio is a sensitive indicator of the oxidative conversion of benzothiazine to benzothiazole, signifying photodegradation or aging of the pigment. mdpi.comnih.govresearchgate.net Studies have demonstrated that this ratio increases significantly in hair with age and sun exposure. nih.gov Furthermore, research suggests that the benzothiazole moieties are even more reactive and produce more ROS under UVA irradiation than the original benzothiazine structures, enhancing the pro-oxidant activity of the pigment as it degrades. mdpi.com

| Melanin Marker | Derived From | Analytical Method | Significance |

| 4-AHP (this compound) | Benzothiazine (BT) moiety of pheomelanin mdpi.com | Reductive Hydrolysis (HI) | Quantifies the primary, less-degraded pheomelanin structure. |

| TTCA (Thiazole-2,4,5-tricarboxylic acid) | Benzothiazole (BZ) moiety of pheomelanin mdpi.com | Alkaline H2O2 Oxidation | Quantifies the photo-oxidized, more stable pheomelanin structure. |

| PTCA (Pyrrole-2,3,5-tricarboxylic acid) | Eumelanin (specifically DHICA-derived units) nih.gov | Permanganate (B83412) or H2O2 Oxidation | Quantifies eumelanin content, used for eumelanin/pheomelanin ratio. |

| TTCA / 4-AHP Ratio | N/A | N/A | Indicates the degree of conversion from BT to BZ; a marker for photodegradation and aging. nih.govresearchgate.net |

Characterization of Melanin Diversity Across Biological Systems

The chemical methods that quantify 4-AHP and other melanin markers have enabled researchers to move beyond simple color observation to the precise chemical characterization of pigments across a wide range of biological systems. This has revealed significant diversity in melanin composition, not only between species but also between individuals and different tissue types.

Analysis of human hair, for instance, shows a clear chemical basis for different colors. Red hair is characterized by a very high content of pheomelanin, as measured by a high yield of 4-AHP, and a low eumelanin content (measured by PTCA). nih.govnih.gov In contrast, black and brown hair have much higher concentrations of eumelanin. Fair hair has low concentrations of both pigment types. nih.gov

These analytical techniques have also been applied to:

Animal Pigmentation: Studies on the coat colors of mice and the wool of sheep have used 4-AHP analysis to chemically define the pigments associated with different genetic mutations. nih.gov

Retinal Pigment Epithelium (RPE): Analysis of the RPE has shown that melanin undergoes extensive structural modifications throughout a lifetime of light exposure, evidenced by high TTCA/4-AHP ratios, indicating significant photoaging. researchgate.netmdpi.com

Melanoma Research: The pheomelanin content of normal melanocytes, atypical nevi, and melanoma cells has been compared, with some evidence suggesting higher pheomelanin content in atypical nevi compared to normal melanocytes from the same patient. diva-portal.orgnih.gov

Stem Cell Research: The melanin produced by melanocytes derived from human induced pluripotent stem cells (hiPSCs) can be characterized and compared to natural melanins, with analyses showing a unique chemical signature, including a low initial TTCA/4-AHP ratio, suggesting a "younger," less photo-oxidized state. mdpi.com

The ability to quantify 4-AHP, and thus the benzothiazine component of pheomelanin, provides a powerful and specific tool. It allows for a detailed investigation into the fundamental biochemistry of pigmentation, the damaging effects of light on skin and hair, and the rich tapestry of melanin diversity in the natural world.

Quantification of this compound in Varied Biological Matrices (e.g., Hair, Epidermis, Internal Organs, Ancient Specimens)

The quantification of this compound (4-AHP) is a cornerstone in the chemical analysis of pheomelanin. This amino acid is a specific degradation product of the benzothiazine units that form the backbone of pheomelanin. mdpi.comnih.gov The standard analytical method involves the reductive hydrolysis of a biological sample with hydriodic acid (HI), which cleaves the polymer to yield 4-AHP and its isomer, 3-amino-4-hydroxyphenylalanine (3-AHP). mdpi.comnih.gov Subsequent quantification is typically performed using high-performance liquid chromatography (HPLC) with electrochemical detection, a method that allows for sensitive and specific measurement. mdpi.comdiva-portal.org Researchers have noted that 4-AHP is a more specific marker for pheomelanin than the total amount of both isomers, as its isomer (3-AHP, also known as 3-aminotyrosine) can have background levels originating from other sources like nitrotyrosine residues in proteins. nih.gov

The application of this technique has enabled the precise measurement of pheomelanin content across a diverse range of biological materials.

Hair: Hair is one of the most frequently analyzed matrices for melanin content. The diversity in human hair color is largely dictated by the quantity and ratio of eumelanin and pheomelanin. nih.govresearchgate.net Chemical analysis using 4-AHP as a marker reveals that red hair contains the highest levels of pheomelanin, often in amounts comparable to its eumelanin content. nih.gov In contrast, black and brown hair have progressively lower eumelanin levels, but maintain a relatively constant, low level of pheomelanin. nih.govresearchgate.net This demonstrates a strong correlation between the chemical phenotype (melanin content) and the visual phenotype (hair color). nih.gov

| Hair Color | Typical Pheomelanin (4-AHP) Level | Typical Eumelanin (PTCA) Level | Reference |

|---|---|---|---|

| Red | High | Low to Moderate | nih.gov |

| Blond | Low / Trace | Very Low | nih.gov |

| Brown | Low / Trace | Moderate to High | nih.gov |

| Black | Low / Trace | Very High | nih.gov |

Epidermis: In the human epidermis, both eumelanin and pheomelanin are present, and their ratio is a critical determinant of skin phototype and susceptibility to UV-induced damage. mdpi.com Quantification of 4-AHP from epidermal samples has been used to determine the absolute amount of pheomelanin. mdpi.commdpi.com Studies have shown that the proportion of pheomelanin relative to total melanin is a key factor in skin pigmentation. mdpi.com

Internal Organs: Melanin is not confined to the skin and hair but is also found in various internal organs. Chemical analysis has confirmed the presence of pheomelanin, via the detection of 4-AHP, in tissues such as the eye, skin, liver, muscle, heart, and trachea of vertebrates like the barn owl. nih.gov Pheomelanin has also been identified and quantified in the substantia nigra of the human brain, where it is a component of neuromelanin. nih.govmedrxiv.org The levels of 4-AHP can vary significantly between different organs, indicating tissue-specific regulation of melanin production. nih.gov For instance, in barn owls, the concentration of 4-AHP was found to be highest in the eyes and significantly lower in other tissues like the liver and heart. nih.gov

| Organ | 4-AHP Concentration (ng/mg) (Mean ± SE) | Reference |

|---|---|---|

| Eyes | 42.2 ± 5.19 | nih.gov |

| Heart | 11.4 ± 0.72 | nih.gov |

| Liver | 6.09 ± 0.46 | nih.gov |

| Muscle | 6.15 ± 0.58 | nih.gov |

| Skin | 3.30 ± 0.35 | nih.gov |

| Trachea | 1.68 ± 0.21 | nih.gov |

| Uropygial Gland | 0.66 ± 0.09 | nih.gov |

Ancient Specimens: The robustness of melanin polymers allows for their preservation over geological timescales, making them a target for paleobiological studies. Analytical techniques have been applied to fossilized tissues to search for melanin markers. nih.govpnas.org While eumelanin markers are often detected, the preservation of pheomelanin markers like 4-AHP is more challenging. pnas.org Taphonomic experiments, which simulate fossilization conditions, are used to understand how the chemical signatures of these markers change over time. nih.gov The detection of 4-AHP in fossils provides direct evidence for the presence of pheomelanin in extinct organisms, offering insights into their original coloration and physiology. nih.govresearchgate.net

Investigating Eumelanin-Pheomelanin Ratios and Their Biological Significance

The color of skin, hair, and feathers in vertebrates is primarily determined not by a single pigment, but by the relative amounts of eumelanin (brown-black) and pheomelanin (red-yellow). mdpi.comnih.gov The ratio of these two melanin types is a critical parameter in pigmentation research, and 4-AHP plays a vital role as a quantitative marker for the pheomelanin component. nih.govnih.gov

To determine the eumelanin-to-pheomelanin ratio, scientists employ chemical degradation methods that yield specific markers for each pigment. While HI hydrolysis yields 4-AHP for pheomelanin, alkaline hydrogen peroxide oxidation (AHPO) or permanganate oxidation of the same sample yields pyrrole-2,3,5-tricarboxylic acid (PTCA), a specific marker for eumelanin. nih.govnih.gov By quantifying both 4-AHP and PTCA using HPLC, researchers can calculate a precise chemical ratio that reflects the melanin composition of the tissue. nih.govnih.govnih.gov

This chemical ratio correlates strongly with visually observed phenotypes. For example, human hair color is a direct consequence of this ratio:

Red hair is characterized by a high pheomelanin content and a low eumelanin-to-pheomelanin ratio. nih.gov

Black and brown hair have high levels of eumelanin and a high eumelanin-to-pheomelanin ratio. nih.govnih.gov

Blond hair is the result of very low amounts of total melanin, primarily eumelanin. nih.govmedicalnewstoday.com

The biological significance of the eumelanin-pheomelanin ratio extends far beyond simple coloration. It is a key factor in photoprotection and the risk of developing skin cancer. nih.govmedicalnewstoday.com

Eumelanin is considered highly photoprotective. It is an efficient UV-absorbing agent, scattering and absorbing UV radiation, and effectively scavenging harmful free radicals generated by sun exposure. diva-portal.orgnih.gov

Pheomelanin , in contrast, offers poor protection against UV radiation. medicalnewstoday.com Furthermore, upon exposure to UV light, pheomelanin can become a photosensitizer, generating free radicals that can damage DNA and other cellular components, potentially promoting carcinogenesis. diva-portal.orgnih.gov

Consequently, individuals with a high pheomelanin-to-eumelanin ratio (often with red or blond hair and fair skin) are more susceptible to sun damage and have a higher risk of developing melanoma and other skin cancers compared to individuals with a low ratio (darker hair and skin). nih.govskincancer909.com

Dynamics of Melanin Turnover and Structural Remodeling

Melanin polymers are not inert, static structures within tissues; they are subject to dynamic processes of turnover and structural remodeling over an organism's lifetime. These changes can be driven by various factors, most notably exposure to light and oxidative stress. mdpi.com The analysis of specific degradation products, including this compound, provides a powerful tool to investigate these structural modifications. mdpi.com

Research into the photodegradation of pheomelanin has revealed that its chemical structure can be altered by UV radiation. These changes can be tracked by monitoring the relative yields of different chemical markers. mdpi.com Specific ratios between pheomelanin degradation products have been proposed as indicators of this photo-induced remodeling:

The TTCA/4-AHP Ratio: Thiazole-2,4,5-tricarboxylic acid (TTCA) is a marker for the benzothiazole (BZ) moiety of pheomelanin, while 4-AHP is a marker for the benzothiazine (BT) moiety. An increase in the TTCA/4-AHP ratio upon UV exposure is thought to reflect a degradative conversion of the less stable BT structures into the more oxidized BZ structures within the pheomelanin polymer. mdpi.com

The 4-AHP/3-AHP Ratio: A decrease in the ratio of 4-AHP to its isomer, 3-amino-4-hydroxyphenylalanine (3-AHP), may also serve as an indicator for the extent of photodegradation of the primary BT-type pheomelanin structure. mdpi.com

These analytical approaches have been applied to study the long-term effects of light exposure on melanin in human tissues. For example, analysis of melanosomes from the human retinal pigment epithelium (RPE) has shown that both eumelanin and pheomelanin undergo significant structural changes over a lifetime of exposure to light. mdpi.com By quantifying markers like 4-AHP and its related degradation products, scientists can gain insight into the cumulative oxidative damage and structural remodeling that melanin undergoes, highlighting its dynamic nature within biological systems.

Synthetic Strategies and Chemical Modification of 4 Amino 3 Hydroxyphenylalanine for Research

Laboratory Synthesis Routes for 4-Amino-3-hydroxyphenylalanine and its Analogues

While this compound is available from commercial suppliers, its generation in a laboratory setting is most frequently achieved through the chemical degradation of pheomelanin-containing biological samples. scbt.comechemi.comscbt.com This process is fundamental to its primary application in quantifying pheomelanin content.

The most established laboratory protocol for producing this compound for analytical purposes is the reductive hydrolysis of pheomelanin with hydriodic acid (HI). nih.govresearchgate.net This chemical degradation method specifically cleaves the sulfur bonds within the benzothiazine units of the pheomelanin polymer, releasing 4-AHP and its isomer, 3-amino-4-hydroxyphenylalanine (3-AHP), also known as 3-aminotyrosine (B249651) (AT). nih.govresearchgate.netmdpi.com 4-AHP arises specifically from the oxidative polymerization of 5-S-cysteinyldopa, making it a direct and specific marker for this type of melanin (B1238610) precursor. nih.govmdpi.com

A significant challenge in using this method has been the presence of background levels of the 3-AHP isomer, which can be produced from other sources in biological samples, such as nitrotyrosine residues in proteins. nih.gov Consequently, the development of efficient analytical protocols has focused on high-performance liquid chromatography (HPLC) conditions that can effectively separate 4-AHP from 3-AHP. nih.gov The ability to resolve and quantify 'specific AHP' (4-AHP) rather than 'total AHP' (the sum of both isomers) provides a more accurate and prominent segregation for the ratio of pheomelanin to eumelanin (B1172464), especially when analyzing hair samples of various colors. nih.gov

| Parameter | HPLC Method for AHP Separation |

| Technique | High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection. mdpi.comnih.gov |

| Key Challenge | Separation of this compound (4-AHP) from its isomer 3-amino-4-hydroxyphenylalanine (3-AHP or AT). nih.gov |

| Solution | Development of optimized HPLC conditions enabling direct injection of HI reduction products for good separation of isomers. nih.gov Ion-pair reagents like sodium octanesulfonate are often used in the mobile phase to improve separation. wjpmr.com |

| Validation | The method has been validated using human hair samples of different colors, showing that specific 4-AHP measurement provides better segregation of pheomelanin-to-eumelanin ratios compared to total AHP. nih.gov |

This table summarizes the key aspects of the analytical protocols developed for the efficient analysis of this compound.

To enhance the sensitivity and specificity of 4-AHP detection, particularly in biological samples where it may be present at very low concentrations, chemical derivatization is employed. This process modifies the 4-AHP molecule to attach a tag, or probe, that is easily detectable.

A notable example is the precolumn derivatization of 4-AHP for fluorescence detection in HPLC. nih.gov In this method, 4-AHP and its isomer are reacted with the fluorescent probe naphthalene-2,3-dicarboxaldehyde (NDA) in the presence of cyanide. nih.govresearchgate.net This reaction yields highly stable and fluorescent 2-substituted 1-cyanobenz[f]isoindole (CBI) derivatives. nih.govresearchgate.net The resulting derivatives can be separated on an aminopropyl-packed HPLC column and detected with high sensitivity using a fluorescence detector. nih.gov This derivatization strategy transforms 4-AHP into a specific fluorescent probe, allowing for its quantification with significantly increased sensitivity—reportedly up to 100 times greater than electrochemical detection and 30,000 times greater than UV detection. nih.gov This enhanced sensitivity is critical for quantifying pheomelanin in various biological materials, including melanoma cell cultures, hair samples, and patient urine. nih.govwjpmr.com

| Component | Derivatization Reaction Details |

| Analyte | This compound (4-AHP) |

| Derivatizing Agent | Naphthalene-2,3-dicarboxaldehyde (NDA) in the presence of cyanide (CN⁻). nih.govresearchgate.net |

| Product | Highly stable and fluorescent 2-substituted 1-cyanobenz[f]isoindole (CBI) derivative. nih.govresearchgate.net |

| Detection Method | HPLC with Fluorescence Detection (λex/λem = 442/483 nm). researchgate.net |

| Application | Creates a specific, highly sensitive probe for the quantitative analysis of pheomelanin in diverse biological samples. nih.gov |

This table details the chemical derivatization of 4-AHP to create a fluorescent research probe for sensitive detection.

Incorporation of this compound into Synthetic Macromolecular Structures

The incorporation of non-proteinogenic (or non-canonical) amino acids into macromolecular structures like peptides and proteins is a powerful tool in protein engineering and biochemical research. google.com Due to its structural similarity to naturally occurring amino acids such as tyrosine, this compound is a candidate for such incorporation. ontosight.aiwikipedia.org The introduction of this unique amino acid could potentially alter the function or stability of the resulting peptide or protein. ontosight.ai

The general methodology for incorporating non-natural amino acids into proteins relies on manipulating the amino acid specificity of aminoacyl-tRNA synthetase (AARS) and transfer RNA (tRNA) within a translation system. google.com This can be achieved in cellular or cell-free systems by providing a modified AARS, a corresponding tRNA, the non-natural amino acid, and a polynucleotide template that codes for the polypeptide of interest. google.com

While the specific incorporation of 4-AHP into a synthetic polypeptide is not extensively detailed in current literature, the established methods for other modified amino acids, such as β-mercaptophenylalanine derivatives for native chemical ligation, provide a framework for how this could be achieved. google.com The presence of the additional amino and hydroxyl groups on the phenyl ring of 4-AHP offers unique handles for further chemical modification or for influencing the macromolecular structure and function in ways not possible with the standard 20 amino acids. ontosight.ai This remains an area of potential for future research, leveraging 4-AHP not just as an analytical marker but as a functional building block in synthetic biology and materials science. ontosight.ai

常见问题

Q. What is the role of 4-amino-3-hydroxyphenylalanine (AHP) in melanin research?

AHP is a specific degradation marker for pheomelanin, a sulfur-containing melanin polymer. During hydriodic acid hydrolysis of melanin, AHP is released exclusively from pheomelanin, distinguishing it from eumelanin, which produces pyrrole-2,3,5-tricarboxylic acid (PTCA). This specificity enables quantitative analysis of pheomelanin content in biological samples (e.g., feathers, hair, or melanoma cells) using HPLC coupled with electrochemical detection .

Q. What is the standard protocol for quantifying AHP in pheomelanin?

The established method involves:

- Hydrolysis : Treat samples with hydriodic acid (55–57°C, 16 hours) to degrade pheomelanin into AHP.

- Purification : Isolate AHP via ion-exchange chromatography to remove interfering substances.

- Detection : Separate AHP using reverse-phase HPLC (C18 column, mobile phase: 0.1 M phosphate buffer/methanol) and quantify with an electrochemical detector at +0.6 V. This method achieves a reproducibility of <5.6% imprecision and requires as little as 0.1 mg protein for analysis .

Advanced Research Questions

Q. How do researchers resolve discrepancies in AHP quantification when using alternative degradation methods (e.g., alkaline H₂O₂ oxidation)?

Alkaline H₂O₂ oxidation generates different pheomelanin markers (e.g., thiazole-2,4,5-tricarboxylic acid, TTCA), which may conflict with AHP-based data. To reconcile results:

- Validate hydrolysis conditions (time, temperature) to ensure complete degradation.

- Cross-reference AHP levels with TTCA measurements in the same sample.

- Use multivariate statistical models (e.g., MCR-ALS) to account for overlapping spectral signals in complex matrices .

Q. What experimental variables influence AHP stability during hydrolysis, and how are they controlled?

AHP degradation can occur due to:

- Oxygen exposure : Use nitrogen-purged hydrolysis vials to prevent oxidative side reactions.

- Acid concentration : Optimize hydriodic acid purity (≥57% HI) to minimize side-product formation.

- Temperature fluctuations : Maintain strict thermal control (±1°C) during hydrolysis. Control experiments with synthetic pheomelanin standards are critical for calibrating recovery rates .

Q. How is AHP used to study melanin’s role in feather durability and UV resistance?

AHP quantification correlates pheomelanin content with mechanical properties (e.g., abrasion resistance) and photodegradation rates. For example:

- Feather durability : Higher AHP levels in melanized feather regions correlate with increased resistance to mechanical stress.

- UV degradation : Pheomelanin-rich regions show faster UV-induced oxidative damage, detectable via AHP loss in hydrolyzed samples after UV exposure .

Q. What synthetic strategies are employed to produce AHP analogs for mechanistic studies?

AHP derivatives (e.g., methylsulfanyl or trifluoromethyl variants) are synthesized via:

- Multi-step functionalization : Introduce substituents (e.g., -SCH₃, -CF₃) to the phenyl ring using Pd-catalyzed cross-coupling or nucleophilic aromatic substitution.

- Chiral resolution : Ensure enantiopurity via enzymatic resolution or chiral HPLC for studies requiring stereochemical specificity. Characterization involves LC-MS, NMR, and X-ray crystallography to confirm structure and purity .

Methodological Challenges

Q. How do researchers address interference from structurally similar compounds (e.g., 3-amino-L-tyrosine) in AHP assays?

- Chromatographic separation : Optimize gradient elution (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) to resolve AHP from isomers.

- Selective detection : Use dual electrochemical detection (oxidative and reductive modes) to enhance specificity.

- Spike-recovery tests : Validate method accuracy by spiking samples with synthetic AHP and measuring recovery rates .

Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。